molecular formula C9H13N B1219004 1-Phenylpropan-1-amine CAS No. 2941-20-0

1-Phenylpropan-1-amine

Cat. No. B1219004
CAS RN: 2941-20-0
M. Wt: 135.21 g/mol
InChI Key: AQFLVLHRZFLDDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of 1-phenylpropan-1-amine derivatives has been explored, demonstrating the potential for enantioselective production of these compounds. For instance, asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde has shown significant enantioselectivity and chemical yield, highlighting a pathway for synthesizing 1-phenylpropan-1-amine derivatives with specific chiral properties (Li ShengJian et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-phenylpropan-1-amine and its derivatives can be characterized by various spectroscopic techniques, providing insights into the electronic configuration and spatial arrangement of atoms within the molecule. The structure-activity relationships (SARs) of phenylpropanoid amides of octopamine and dopamine, for example, were analyzed to understand their antioxidant and tyrosinase inhibition activities, demonstrating the importance of molecular structure in determining the chemical properties and biological activities of these compounds (Zheng-rong Wu et al., 2012).

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

1-Phenylpropan-1-amine is used in the synthesis of enantiopure drug-like 1-phenylpropan-2-amines. These compounds are pharmaceutically relevant and are derived from prochiral ketones .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of these derivatives. The process uses immobilised whole-cell biocatalysts with ®-transaminase activity .

Thorough Summary of the Results or Outcomes Obtained

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

2. Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)Propan-2-amines

Comprehensive and Detailed Summary of the Application

1-Phenylpropan-1-amine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. These compounds are pharmaceutically relevant and are derived from prochiral ketones .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of these derivatives. The process uses immobilised whole-cell biocatalysts with ®-transaminase activity .

Thorough Summary of the Results or Outcomes Obtained

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

3. Non-Canonical Amino Acid-Based Engineering of ®-Amine Transaminase

Comprehensive and Detailed Summary of the Application

1-Phenylpropan-1-amine is used in the engineering of ®-amine transaminase. This enzyme has been modified using non-canonical amino acids (ncAAs) to enhance its functionality .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the site-specific incorporation of p-benzoyl phenylalanine (pBpA) to engineer ®-amine transaminase. The active site of the enzyme was reshaped, resulting in a variant F86A/F88pBpA .

Thorough Summary of the Results or Outcomes Obtained

The engineered enzyme variant showed a significant 15-fold and 8-fold enhancement in activity for 1-phenylpropan-1-amine and benzaldehyde, respectively. Moreover, it exhibited 30% higher thermostability at 55°C without affecting the parent enzyme activity .

properties

IUPAC Name

1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLVLHRZFLDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859841
Record name 1-Phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpropan-1-amine

CAS RN

2941-20-0
Record name 1-Phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, alpha-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylpropan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, .alpha.-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The mixture of 1-(7,8-dihydro-naphthalen-1-yl)-ethanone (10) (172 mg, 1.0 mmol) and 3-(3-trifluoromethyl-phenyl)-propylamine (13) (204 mg, 1.0 mmol) in titanium (IV) isopropoxide (1 mL) was stirred at room temperature overnight. Methanol(5 mL) was added followed by addition of sodium borohydride (55 mg, 2.0 mmol). The reaction mixture was stirred at room temperature for 1 hour and evaporated to dryness. The crude product was purified by chromatography on silica gel, loaded with dichloromethane and eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide. The pure fractions were combined and evaporated to give a colorless oil. The product was converted to a hydrochloride salt by addition of 1 N HCl in ethyl ether. Evaporation gave compound (1) as an off-white solid (325 mg, 82.2%).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
K Tsujikawa, T Mikuma, K Kuwayama, H Miyaguchi… - Forensic …, 2012 - Springer
… For example, N-methylbenzylamine (peak c) and N-methyl-1-phenylpropan-1-amine (peak d) were detected in all samples. It was presumed that these impurities were produced by …
Number of citations: 31 link.springer.com
FM Hauser, M Pütz, T Rößler… - Drug Testing and …, 2020 - Wiley Online Library
… They were identified as phenyl-1-propanone, N-(1-phenylpropyl)formamide and 1-phenylpropan-1-amine. Their prevalence was investigated by searching the markers in an …
M Cox, G Klass, CWM Koo - Forensic science international, 2009 - Elsevier
… -1-phenylpropan-1-amine 14, from the reaction of 1-(methylamino)-1-phenylpropan-2-ol 13 with HI. To confirm this, N-methyl-1-phenylpropan-1-amine … -1-phenylpropan-1-amine 14. To …
Number of citations: 16 www.sciencedirect.com
JN Desrosiers, A Côté, AA Boezio… - Organic …, 2006 - experts.illinois.edu
Preparation of enantiomerically enriched (1S)-1-phenylpropan-1-amine hydrochloride by a catalytic addition of diorganozinc reagents to imines :[Benzenemethanamine, -ethyl …
Number of citations: 41 experts.illinois.edu
MS Weiß, IV Pavlidis, P Spurr, SP Hanlon… - …, 2017 - Wiley Online Library
… We established two solutions to synthesize (R)-2,2-dimethyl-1-phenylpropan-1-amine with engineered ATAs: one based on Rsp-ATA and the other based on VF-ATA. It was interesting …
M Genz, O Melse, S Schmidt, C Vickers, M Dörr… - …, 2016 - Wiley Online Library
… Although only activity was a design target, we were very pleased to find that in the case of 2,2-dimethyl-1-phenylpropan-1-amine excellent optical purity could also be achieved. …
AD Pagar, H Jeon, TP Khobragade, S Sarak… - Frontiers in …, 2022 - frontiersin.org
… and 8-fold enhancement in activity for 1-phenylpropan-1-amine and benzaldehyde, respectively. … Additionally, kinetic resolution of the 1-phenylpropan-1-amine was performed using …
Number of citations: 9 www.frontiersin.org
JC Chu, W Li, DZ Liu - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
Two compounds were obtained via the addition of N-methylhydroxylamine to 1-phenyl-2-nitropropene. The structure of the major product, the title compound, (I), C17H17N3O6, is …
Number of citations: 3 scripts.iucr.org
T Rohith, S Ananda, S Ananda - International Journal of Advanced …, 2012 - academia.edu
… Dapoxetine hydrochloride is designated chemically as (S)-N, N-dimethyl-3(naphthalene-1-yloxy)-1-phenylpropan-1-amine with empirical formula of C21H23NO and molecular weight of …
Number of citations: 15 www.academia.edu
AD PAGAR, Y Hyunsuk, TP KHOBRAGADE… - 한국생물공학회학술 …, 2022 - dbpia.co.kr
… fold and 8-fold enhancement in activity for 1phenylpropan-1-amine and benzaldehyde, respectively. … Additionally, kinetic resolution of the 1-phenylpropan-1-amine was performed using …
Number of citations: 0 www.dbpia.co.kr

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